1-Chloro-4-fluorobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 130.55 g/mol. It is commonly referred to as p-chlorofluorobenzene due to the positioning of the chlorine and fluorine substituents on the benzene ring. The compound features a chlorobenzene structure where a fluorine atom is substituted at the para position relative to the chlorine atom. Its IUPAC Standard InChI is InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H, and it has a CAS Registry Number of 352-33-0 .
The compound is characterized by its flammable nature, with a flash point of 29 °C, and it exhibits moderate toxicity, causing skin irritation and respiratory issues upon exposure .
-Chloro-4-fluorobenzene serves as a building block for synthesizing various functional molecules. Studies have shown its effectiveness in preparing (4'-fluoro-biphenyl-4-yl)-methyl ether, a potential compound with unknown applications yet [3].
Research suggests that 1-Chloro-4-fluorobenzene might enhance the rates of reactions involving chloride ions. However, further exploration is needed to understand the specific mechanisms and applications of this potential catalytic property [1].
For instance, in the presence of strong electrophiles like nitronium ions, 1-chloro-4-fluorobenzene may yield nitro derivatives through nitration reactions.
Several methods are employed for synthesizing 1-chloro-4-fluorobenzene:
1-Chloro-4-fluorobenzene finds utility in various fields:
Studies on interaction mechanisms involving 1-chloro-4-fluorobenzene focus on its reactivity with biological macromolecules and other small molecules. Its role as an electrophile makes it significant in understanding reaction pathways in organic synthesis and potential biological interactions. Further research is needed to elucidate detailed interaction profiles, particularly concerning cellular targets.
Several compounds share structural similarities with 1-chloro-4-fluorobenzene:
Compound Name | Formula | Unique Features |
---|---|---|
Chlorobenzene | C6H5Cl | Lacks fluorine; primarily used as a solvent. |
1-Fluorobenzene | C6H5F | Contains only fluorine; different reactivity patterns. |
1-Bromo-4-fluorobenzene | C6H4BrF | Bromine instead of chlorine; different electrophilic behavior. |
2-Chloro-5-fluorobenzene | C6H3ClF | Different substitution pattern; affects reactivity. |
Each compound exhibits unique reactivity based on the nature and position of substituents on the aromatic ring, influencing their applications in synthetic chemistry and material science.
Flammable;Irritant